Lipophilicity Comparison with Methoxy Analog
1-Bromo-5-phenoxynaphthalene exhibits a computed XLogP3 of 5.4, compared to 4.3 for the closest methoxy analog 1-bromo-5-methoxynaphthalene, both sourced from PubChem computed properties [1][2]. This difference of +1.1 log units translates to an approximately 12.6-fold higher theoretical partition coefficient (octanol/water) for the phenoxy derivative.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.4 (computed XLogP3) |
| Comparator Or Baseline | 1-Bromo-5-methoxynaphthalene: 4.3 (computed XLogP3) |
| Quantified Difference | ΔXLogP3 = +1.1 (12.6-fold higher partition coefficient) |
| Conditions | Computed property (PubChem XLogP3 3.0 algorithm), no experimental measurement conditions. |
Why This Matters
Higher lipophilicity impacts solubility in non-polar media, chromatographic retention times, and membrane permeability; substituting the methoxy analog could alter partition behavior in material purification or biological assay contexts.
- [1] PubChem Compound Summary for CID 71376044, 1-Bromo-5-phenoxynaphthalene. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 10900649, 1-Bromo-5-methoxynaphthalene. National Center for Biotechnology Information (2025). View Source
